molecular formula C23H24FN5O4 B12396511 [(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

Cat. No.: B12396511
M. Wt: 453.5 g/mol
InChI Key: ABFKLHVMHUGOBS-GTNSWQLSSA-N
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Description

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methyloxolan ring, a fluoro-substituted isoquinoline, and a pyrido[2,3-b][1,4]oxazin moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the methyloxolan ring, followed by the introduction of the fluoro-substituted isoquinoline and the pyrido[2,3-b][1,4]oxazin moiety. Key steps include:

    Formation of the Methyloxolan Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Fluoro-Substituted Isoquinoline: This step requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of the fluorine atom.

    Formation of the Pyrido[2,3-b][1,4]oxazin Moiety: This step involves the cyclization of a suitable precursor, often under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving its specific molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are involved.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and isoquinoline derivatives, such as:

  • [(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure confers specific properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m0/s1

InChI Key

ABFKLHVMHUGOBS-GTNSWQLSSA-N

Isomeric SMILES

C[C@H]1COC[C@@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Canonical SMILES

CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Origin of Product

United States

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